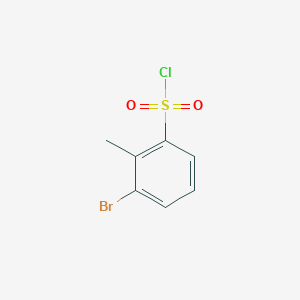

3-Bromo-2-methylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-bromo-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQINJOCKBNGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660037 | |

| Record name | 3-Bromo-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-61-7 | |

| Record name | 3-Bromo-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-methylbenzene-1-sulfonyl chloride CAS 886501-61-7 properties

An In-depth Technical Guide to 3-Bromo-2-methylbenzene-1-sulfonyl chloride (CAS 886501-61-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a trifunctional aromatic compound featuring a sulfonyl chloride, a bromine atom, and a methyl group. Its unique substitution pattern on the benzene ring makes it a valuable intermediate and building block in organic synthesis. The high reactivity of the sulfonyl chloride group, combined with the synthetic handles provided by the bromine and methyl substituents, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of pharmaceutical and agrochemical research. The specific positioning of the functional groups significantly influences its reactivity and potential applications compared to its isomers.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886501-61-7 | [1][2][3] |

| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |

| Molecular Weight | 269.55 g/mol | [1][2][3] |

| Melting Point | 65-68 °C | [3] |

| Boiling Point | 330.1 °C at 760 mmHg | [2] |

| Density | ~1.7 g/cm³ | [2] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

| Solubility | Soluble in organic solvents; reacts with water | [5] |

| Canonical SMILES | CC1=C(C=CC=C1Br)S(Cl)(=O)=O | [1] |

| InChIKey | LJQINJOCKBNGAJ-UHFFFAOYSA-N | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from a substituted aniline or benzenesulfonic acid. A common and logical pathway involves two key transformations:

-

Bromination of 2-Methylbenzenesulfonic Acid : This initial step introduces the bromine atom onto the aromatic ring at the desired position through electrophilic aromatic substitution. The directing effects of the methyl and sulfonic acid groups guide the regioselectivity of this reaction.

-

Chlorination of the Sulfonic Acid : The resulting 3-bromo-2-methylbenzenesulfonic acid is then converted to the target sulfonyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

An alternative approach, widely used for preparing arylsulfonyl chlorides, is the Sandmeyer-type reaction starting from the corresponding aniline (3-bromo-2-methylaniline). This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[6][7]

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the reactivity of its functional groups.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur center. This is the most common transformation for this class of compounds.[8]

-

Sulfonamide Formation : Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides. This is one of the most important reactions in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[9]

-

Sulfonate Ester Formation : Reaction with alcohols or phenols provides the corresponding sulfonate esters.

The hydrolysis of the compound in aqueous media proceeds via a bimolecular nucleophilic substitution mechanism. Kinetic studies on similar compounds show large negative activation entropies, which indicates a highly ordered transition state structure.

The "Positive Ortho Effect"

The presence of the ortho-methyl group relative to the bromine atom introduces notable steric and conformational effects. Research on ortho-alkyl substituted arenesulfonyl chlorides has revealed a "positive ortho effect," where reaction rates can be enhanced despite the apparent steric hindrance. This is attributed to conformational restrictions that pre-organize the molecule into a more reactive geometry, facilitating the nucleophilic attack at the sulfur center.

Reactions Involving the Bromine Atom

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the elaboration of the molecular scaffold after the sulfonyl chloride has been transformed.

Core Applications in Drug Discovery and Agrochemicals

This compound is not an end-product but a crucial intermediate. Its derivatives are explored for a wide range of biological activities.

-

Pharmaceuticals : It is a key precursor for synthesizing compounds with potential therapeutic value. The sulfonamide derivatives are of particular interest for developing antibacterial, anti-inflammatory, and anti-tumor agents.

-

Agrochemicals : The compound is used to develop new herbicides and pesticides, where the sulfonylurea and related motifs are common.

-

Biotechnology : The reactive sulfonyl chloride can be used to modify biomolecules, such as proteins, for research and therapeutic applications.

Experimental Protocol: Synthesis of N-Benzyl-3-bromo-2-methylbenzene-1-sulfonamide

This section provides a representative, self-validating protocol for the synthesis of a sulfonamide derivative, a cornerstone reaction for this class of reagents. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-3-bromo-2-methylbenzene-1-sulfonamide via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (dried, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Rationale: Anhydrous conditions are critical as the sulfonyl chloride is sensitive to hydrolysis, which would form the unreactive sulfonic acid and reduce yield.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve selectivity.

-

-

Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.1 eq).

-

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Benzylamine is the nucleophile. A slight excess ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

-

Rationale: TLC provides a simple, real-time method to determine when the reaction is complete, preventing unnecessary reaction time or premature workup.

-

-

Aqueous Workup (Quenching & Extraction):

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1 M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Rationale: This multi-step washing process systematically removes unreacted reagents and byproducts, simplifying the final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of any trace unreacted starting material or product degradation.

-

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.

-

Rationale: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding the pure sulfonamide.

-

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Visualization

Caption: Workflow for the synthesis of an N-aryl sulfonamide.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[1][2] Contact with water may liberate toxic gas.[5]

-

Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[2] Wear suitable protective clothing, gloves, and eye/face protection.[1][2] Avoid breathing dust, fumes, or vapors.[1][2]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[1]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] For long-term stability, it should be stored under an inert gas (e.g., nitrogen or argon) at 2-8°C.[1]

Conclusion

This compound (CAS 886501-61-7) is a strategically important synthetic intermediate. Its distinct substitution pattern offers a combination of a highly reactive electrophilic center at the sulfonyl chloride group and a handle for further diversification via the bromo substituent. This dual reactivity, modulated by the ortho-methyl group, makes it a powerful tool for medicinal chemists and researchers in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Proper understanding of its properties, reactivity, and handling is essential for its safe and effective utilization in the laboratory.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 3-Bromo-2-methyl-benzenesulfonyl chloride [oakwoodchemical.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 8. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 9. 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 | Benchchem [benchchem.com]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Abstract

This technical guide provides a detailed protocol for the synthesis, purification, and characterization of 3-Bromo-2-methylbenzene-1-sulfonyl chloride (C₇H₆BrClO₂S), a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The unique substitution pattern on the aromatic ring makes this compound a valuable building block in organic synthesis.[1] This document outlines a robust laboratory-scale synthesis via chlorosulfonation of 3-bromo-2-methyltoluene, followed by comprehensive characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring both high yield and purity of the target compound.

Introduction and Significance

This compound is an aromatic sulfonyl chloride with the CAS Number 886501-61-7.[2][3] Its molecular structure, featuring a bromine atom and a methyl group at positions 3 and 2 respectively, imparts specific reactivity that is highly sought after in medicinal chemistry and materials science.[1] The sulfonyl chloride functional group is a versatile handle for introducing the sulfonyl moiety into various molecules through reactions with nucleophiles like amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[1] These derivatives are prevalent in a wide array of biologically active compounds. This guide serves as a practical resource for researchers aiming to synthesize and utilize this important chemical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-2-methylbenzenesulfonyl chloride | [1] |

| CAS Number | 886501-61-7 | [1][2] |

| Molecular Formula | C₇H₆BrClO₂S | [1][4] |

| Molecular Weight | 269.54 g/mol | [1] |

| Boiling Point | 330.1°C (at standard atmospheric pressure) | [1] |

| Density | ~1.7 g/cm³ | [1] |

Synthesis Methodology

The most direct and widely adopted method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation.[5][6] This process involves the direct reaction of an aromatic compound with chlorosulfonic acid. The following protocol has been optimized for the synthesis of this compound from the readily available starting material, 3-bromo-2-methyltoluene.

Causality of Experimental Design

The choice of chlorosulfonic acid as the reagent is based on its high reactivity, which allows for the direct and efficient introduction of the chlorosulfonyl group onto the benzene ring. The reaction is conducted at a low temperature (0-5°C) to control the exothermic nature of the reaction and to minimize the formation of undesired side products, such as diaryl sulfones. The work-up procedure, involving quenching the reaction mixture with ice water, serves a dual purpose: it precipitates the water-insoluble sulfonyl chloride product while simultaneously hydrolyzing the excess, highly corrosive chlorosulfonic acid.[5][6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

Materials:

-

3-bromo-2-methyltoluene

-

Chlorosulfonic acid (freshly distilled is recommended)[6]

-

Dichloromethane (DCM)

-

Hexanes

-

Deionized water

-

Ice

Procedure:

-

Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. Ensure all glassware is thoroughly dried.

-

In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (e.g., 4 equivalents).

-

Immerse the flask in an ice-salt bath and cool the acid to 0°C with stirring.

-

Slowly add 3-bromo-2-methyltoluene (1 equivalent) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous evolution of HCl gas will be observed.[6]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice water. This step is highly exothermic and should be performed cautiously in a fume hood.[6]

-

A solid precipitate of the crude sulfonyl chloride will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Press the solid as dry as possible on the funnel, then transfer it to a vacuum desiccator to dry completely.

Purification Protocol

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Dissolve the crude, dried this compound in a minimum amount of hot dichloromethane.

-

If any insoluble impurities are present, filter the hot solution.

-

Slowly add hexanes to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization of the Final Product

To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic methods should be employed. The expected data from these analyses are summarized below.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 1H, Ar-H), δ ~2.8 (s, 3H, Ar-CH₃). Chemical shifts and splitting patterns are predictive and based on analogous structures.[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected in the aromatic region (~120-145 ppm) and a signal for the methyl carbon (~20 ppm).[5] |

| IR Spectroscopy (KBr or ATR) | Strong, characteristic S=O stretching bands at ~1380 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric).[7] C-H stretching for the aromatic and methyl groups around 3000-2850 cm⁻¹. |

| Mass Spectrometry (EI or ESI) | Molecular ion peak cluster showing characteristic isotopic patterns for one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom. |

Rationale for Analytical Choices

-

NMR Spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the connectivity and substitution pattern of the aromatic ring.

-

Infrared Spectroscopy is an excellent and rapid technique for identifying the presence of specific functional groups. The sulfonyl chloride group exhibits two very strong and characteristic absorption bands, making IR an ideal method for confirming the success of the chlorosulfonation reaction.[7]

-

Mass Spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. The distinct isotopic distribution patterns of bromine and chlorine atoms create a unique signature for the molecular ion, serving as a definitive confirmation of the presence of these halogens in the molecule.[7]

Safety, Handling, and Storage

Hazard Statement: this compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage upon contact.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Reactivity: The compound is moisture-sensitive and will react with water, alcohols, and other nucleophiles. All reactions should be conducted under anhydrous conditions using dry glassware.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion and Applications

This guide details a reliable and reproducible method for the synthesis and characterization of this compound. The protocol is grounded in established chemical principles and provides a clear pathway for obtaining this valuable intermediate in high purity. Its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals underscores the importance of having a robust synthetic route.[1] The bifunctional nature of the molecule—possessing both a reactive sulfonyl chloride group and a bromine atom suitable for cross-coupling reactions—opens up a wide range of possibilities for the construction of complex molecular architectures.

References

- 1. Buy this compound | 886501-61-7 [smolecule.com]

- 2. 886501-61-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | C7H6BrClO2S | CID 44631001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 3-Bromo-2-methylbenzene-1-sulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a methyl group that influences steric and electronic properties, makes it a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling, grounded in established scientific principles and practical laboratory applications. The strategic positioning of the bromo, methyl, and sulfonyl chloride moieties on the benzene ring offers a canvas for diverse chemical transformations, enabling the construction of novel molecular architectures with potential applications in pharmaceuticals and agrochemicals.[1][2]

Core Molecular and Physical Characteristics

A thorough understanding of the fundamental physical properties of a reagent is paramount for its effective use in experimental design. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 886501-61-7 | [1] |

| Molecular Formula | C₇H₆BrClO₂S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| IUPAC Name | 3-bromo-2-methylbenzenesulfonyl chloride | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 65-68 °C | [4] |

| Boiling Point | 330.1 °C at 760 mmHg | |

| Density | ~1.7 g/cm³ | [1][2] |

| Purity (Commercially Available) | Typically ≥ 97% | [5] |

Spectroscopic Signature: A Guide to Identification and Purity Assessment

Definitive identification and purity assessment are critical in any synthetic workflow. The following sections outline the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display a complex splitting pattern due to the disubstituted benzene ring. The methyl protons will appear as a singlet, likely in the range of 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine and the sulfonyl chloride group being significantly influenced. The methyl carbon will appear as a distinct signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

-

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[6]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

C-S stretching: A weaker absorption band.

-

C-Br stretching: Typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Nucleophilic Substitution at the Sulfonyl Group

The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a good leaving group.[3] This reaction is fundamental to the synthesis of sulfonamides and sulfonate esters.

-

Reaction with Amines (Sulfonamide Formation): this compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[3] The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, such as pyridine, it reacts with alcohols to yield sulfonate esters. These esters are useful intermediates in various organic transformations.[3]

-

Hydrolysis: The compound reacts with water to hydrolyze to the corresponding 3-bromo-2-methylbenzenesulfonic acid.[7] This reaction is generally undesirable in synthetic applications and necessitates the use of anhydrous conditions.

The general workflow for these nucleophilic substitution reactions can be visualized as follows:

References

3-Bromo-2-methylbenzene-1-sulfonyl chloride structural formula and nomenclature

An In-Depth Technical Guide to 3-Bromo-2-methylbenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

Introduction: A Versatile Reagent in Modern Synthesis

This compound is a highly functionalized aromatic compound that serves as a critical building block in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern—featuring a reactive sulfonyl chloride, a sterically influential ortho-methyl group, and an electronically modifying meta-bromo group—provides a powerful tool for synthetic chemists. This guide offers a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols. The specific arrangement of its functional groups allows for precise modifications in the synthesis of complex molecules, influencing reactivity and the biological activity of its derivatives.[1][2]

Nomenclature and Structural Formula

Correctly identifying a chemical entity is the foundation of safe and effective research. The nomenclature and structural identifiers for this compound are standardized as follows:

-

IUPAC Name: 3-bromo-2-methylbenzenesulfonyl chloride[1]

-

CAS Number: 886501-61-7[1]

-

Synonyms: 3-Bromo-2-methyl-benzenesulfonyl chloride, 3-Bomo-2-methylbenzene-1-sulfonyl chloride[3][4]

The structural formula reveals the precise spatial relationship of the functional groups on the benzene ring, which is fundamental to its chemical behavior.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for experimental design, handling, and storage. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 269.54 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 65-68 °C | [3] |

| Boiling Point | 330.1 °C (at 760 mmHg) | [1] |

| Density | ~1.7 g/cm³ | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Br)S(=O)(=O)Cl | [1] |

| InChI Key | LJQINJOCKBNGAJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

While several synthetic routes exist, a common and reliable method for preparing substituted aryl sulfonyl chlorides is via the Sandmeyer-type reaction, starting from the corresponding aniline. This process involves diazotization followed by sulfonyl chlorination.

Synthetic Workflow: From Aniline to Sulfonyl Chloride

The transformation from 3-bromo-2-methylaniline to the target compound proceeds in two main stages:

-

Diazotization: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This creates an excellent leaving group (N₂).

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the introduction of the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure and must be performed by trained personnel with appropriate safety measures in a chemical fume hood.

Materials:

-

3-Bromo-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a solution in acetic acid

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water (deionized)

-

Toluene or Dichloromethane (for extraction)

-

Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-bromo-2-methylaniline in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear yellow solution.[5] c. Stir the mixture for an additional 30 minutes at this temperature.

-

Sulfonylation: a. In a separate, larger beaker, prepare a suspension of copper(I) chloride in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas while cooling in an ice bath. b. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl suspension over 20-30 minutes.[5] Vigorous nitrogen evolution will occur. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Work-up and Purification: a. Pour the reaction mixture into ice-water. b. Extract the product into an organic solvent like toluene or dichloromethane. c. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. e. The product can be further purified by recrystallization or flash chromatography if necessary.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily undergoes nucleophilic substitution.[1]

Nucleophilic Substitution: Synthesis of Sulfonamides

The most common application of this reagent is in the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.[1][2]

The "Positive Ortho Effect"

A key insight into the reactivity of this specific molecule is the influence of the ortho-methyl group. While steric hindrance from ortho-substituents typically slows down reactions, ortho-alkyl groups on arenesulfonyl chlorides can sometimes cause a rate enhancement.[1] This "positive ortho effect" is attributed to conformational restrictions that pre-organize the molecule into a more reactive geometry, facilitating the nucleophilic attack at the sulfur center.[1] This is a critical consideration for researchers when planning reaction kinetics and conditions.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its ability to introduce the 3-bromo-2-methylphenylsulfonyl moiety into a target molecule.

-

Pharmaceutical Synthesis: The sulfonamide group (formed from the sulfonyl chloride) is a well-known pharmacophore present in many antibacterial drugs, diuretics, and anticonvulsants. The specific bromo and methyl substituents on the aromatic ring allow medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to a biological target.[1][2]

-

Agrochemical Development: Similar to pharmaceuticals, the structural motifs derived from this reagent are used to develop new herbicides and pesticides.[1] The sulfonylurea class of herbicides is a prominent example where sulfonyl chloride intermediates are essential.

-

Organic Synthesis: It serves as a precursor for more complex structures through reactions like nucleophilic substitution and coupling reactions, making it a versatile tool in synthetic organic chemistry.[1]

Safety, Handling, and Storage

This compound is hazardous and requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[4][6]

| Hazard Information | Details |

| GHS Pictogram |  |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Eyewash stations and safety showers must be readily accessible.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[6][8]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[7]

-

Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[3][4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and water, as it is moisture-sensitive and can hydrolyze to release corrosive acid.[7]

First Aid Measures

-

If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[6][8]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Get immediate medical attention.[6][8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get immediate medical help.[6][8]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[6][8]

References

- 1. Buy this compound | 886501-61-7 [smolecule.com]

- 2. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]

- 3. 3-BROMO-2-METHYL-BENZENESULFONYL CHLORIDE | 886501-61-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Literature review of 3-Bromo-2-methylbenzene-1-sulfonyl chloride synthesis

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern and the high reactivity of the sulfonyl chloride group make it a valuable building block for introducing the 3-bromo-2-methylphenylsulfonyl moiety. This guide provides a comprehensive review of the primary synthetic strategies for this compound, with a focus on mechanistic rationale, detailed experimental protocols, and a comparative analysis of the available methods. We delve into the classic Sandmeyer-type reaction, its modern, safer iterations using sulfur dioxide surrogates, and alternative routes such as direct electrophilic chlorosulfonation, critically evaluating each for efficiency, scalability, and regiochemical control.

Introduction: Significance of this compound

Aryl sulfonyl chlorides are a cornerstone functional group in medicinal chemistry and materials science. They serve as versatile precursors for a wide array of sulfur-containing compounds, most notably sulfonamides, which are a privileged motif in drug discovery.[2] The title compound, this compound, offers three distinct points for chemical modification: the highly electrophilic sulfonyl chloride group, the bromine atom amenable to cross-coupling reactions, and the methyl group which can influence steric and electronic properties. This trifunctional nature allows for the construction of complex molecular architectures, making it a sought-after intermediate in the development of novel therapeutic agents and specialized chemicals.[1]

Primary Synthetic Strategy: The Sandmeyer-Type Reaction

The most powerful and regioselective method for preparing aryl sulfonyl chlorides is the chlorosulfonylation of diazonium salts derived from anilines, a modification of the classic Sandmeyer reaction. This approach is highly valued because it offers perfect regiocontrol, installing the sulfonyl chloride group precisely where the amino group was located on the starting aniline.

Mechanistic Underpinnings

The reaction proceeds in two key stages:

-

Diazotization : The starting amine, 3-bromo-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[3][4] This intermediate is highly reactive and typically used immediately without isolation.

-

Chlorosulfonylation : The generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[5] The copper catalyst facilitates the decomposition of the diazonium salt and the formation of an aryl radical, which is then trapped by sulfur dioxide. Subsequent reaction with a chloride source yields the desired aryl sulfonyl chloride.

Diagram of the Sandmeyer-Type Synthesis

Caption: General workflow for the Sandmeyer-type synthesis.

Experimental Protocols for Sandmeyer-Type Synthesis

Protocol 1: Classical Meerwein-Sandmeyer Reaction

This protocol is based on the original method involving gaseous sulfur dioxide.

Step-by-Step Methodology:

-

Diazotization:

-

To a stirred solution of 3-bromo-2-methylaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid, cool the mixture to 0 °C in an ice-acetone bath.

-

Add a solution of sodium nitrite (1.1 equiv) in water dropwise, ensuring the temperature is maintained between -5 and 0 °C.[5]

-

Stir the resulting slurry for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonylation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂, ~5 mol%).

-

Add the cold diazonium salt slurry portion-wise to the SO₂/acetic acid solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature of the receiving flask below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Workup and Isolation:

-

Pour the reaction mixture carefully onto crushed ice/water. The sulfonyl chloride will often precipitate as a solid or oil.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water. If an oil forms, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be achieved by recrystallization or flash column chromatography.

-

Protocol 2: Modern Approach Using an SO₂ Surrogate (DABSO)

To circumvent the hazards of handling gaseous SO₂, stable solid surrogates have been developed. DABCO-bis(sulfur dioxide) (DABSO) is a widely used, safe alternative.[2][6][7] This method is operationally simpler and more amenable to scaling.[7]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a single reaction vessel, combine 3-bromo-2-methylaniline (1.0 equiv), DABSO (0.6 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv) in acetonitrile (MeCN) to form a slurry.[2]

-

-

In Situ Diazotization and Chlorosulfonylation:

-

To the stirred mixture at room temperature, add tert-butyl nitrite (1.1 equiv) dropwise over 10-15 minutes.[6]

-

Stir the reaction at room temperature. The reaction is typically complete within 12-18 hours. The process generates the diazonium salt in situ, which then reacts immediately, preventing the accumulation of the energetic intermediate and enhancing safety.[7]

-

-

Workup and Isolation:

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the pure this compound.[6]

-

Data Summary: Comparison of Sandmeyer Methods

| Parameter | Classical Meerwein Method | Modern DABSO Method |

| SO₂ Source | Gaseous SO₂ | DABSO (solid) |

| Safety | Hazardous (toxic, corrosive gas) | Significantly safer, operationally simple[8] |

| Scalability | Challenging due to gas handling | Readily scalable; demonstrated on 20g scale[7] |

| Conditions | Low temperatures (-5 to 10 °C) | Room temperature |

| Yield | Generally good (>70%)[5] | High yields, often >80%[2][7] |

| Procedure | Two-step (pre-formation of diazonium salt) | One-pot procedure[6] |

Alternative Synthetic Route: Direct Chlorosulfonation

An alternative strategy involves the direct electrophilic aromatic substitution of a suitable precursor, such as 2-bromotoluene, with chlorosulfonic acid (ClSO₃H).

Mechanistic Considerations and Regioselectivity

This route is mechanistically straightforward but presents a significant challenge: regioselectivity. In 2-bromotoluene, the methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director (though deactivating).

-

Methyl group directs to: positions 3, 5, and 6.

-

Bromo group directs to: positions 3 and 6.

Both groups direct the incoming electrophile (the chlorosulfonyl group) to position 3. However, substitution at other positions is also possible, particularly position 5 (para to the bromo group), leading to the formation of regioisomers. This often results in a mixture of products, complicating purification and reducing the yield of the desired this compound.[9]

Diagram of Direct Chlorosulfonation

References

- 1. Buy this compound | 886501-61-7 [smolecule.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Hazards and safety precautions for handling 3-Bromo-2-methylbenzene-1-sulfonyl chloride.

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive sulfonyl chloride compound utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility, however, is matched by its significant hazardous properties. As a corrosive solid that reacts with water, a comprehensive understanding of its risks and the stringent application of safety protocols are paramount for any professional handling this reagent. This guide provides an in-depth analysis of the hazards associated with this compound and details the necessary safety precautions, emergency procedures, and handling protocols to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | Fisher Scientific |

| CAS Number | 139937-37-4 | Fisher Scientific |

| Molecular Formula | C₇H₆BrClO₂S | Fisher Scientific |

| Molecular Weight | 269.54 g/mol | Angene Chemical |

| Appearance | Solid | Fisher Scientific |

| Hazard Class | Corrosive solid, acidic, organic, n.o.s. | Fisher Scientific |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are detailed below.

GHS Hazard Statements:

-

H318: Causes serious eye damage. [2]

Corrosivity: This compound is a corrosive solid.[1] Direct contact with skin or eyes can cause severe burns and potentially irreversible damage.[4][6][7] Ingestion would cause severe burns to the mouth, throat, and stomach.[4][7]

Reactivity with Water: A critical and dangerous property of sulfonyl chlorides is their reactivity with water.[8][9] Contact with moisture, including humidity in the air, can lead to a reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[5][9] This reaction is exothermic, meaning it releases heat, which can further accelerate the decomposition.

Inhalation Toxicity: Dust or vapors from this compound can cause respiratory irritation.[1][3] Inhaling the liberated HCl gas can also cause severe damage to the respiratory tract.[7]

Section 3: Risk Assessment and Mitigation

A thorough risk assessment should be conducted before any procedure involving this compound. This involves identifying potential exposure scenarios and implementing control measures.

References

- 1. fishersci.com [fishersci.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-methylbenzene-1-sulfonyl chloride in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-methylbenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling. This document delineates the theoretical principles governing its solubility, presents qualitative solubility data, and provides a detailed, field-proven protocol for quantitative solubility determination. The guide is intended for researchers, chemists, and process development scientists who utilize this versatile reagent.

Introduction: The "Why" Behind Solubility Characterization

This compound (CAS No. 886501-61-7) is a bespoke sulfonyl chloride derivative valued for the specific steric and electronic properties conferred by its ortho-methyl and meta-bromo substituents.[1][2] Its utility as a synthetic intermediate is well-established.[1] However, efficient and scalable use of this compound is critically dependent on a thorough understanding of its behavior in various solvent systems.

The choice of solvent impacts every stage of a chemical process:

-

Reaction Kinetics: The rate and outcome of a reaction are dictated by the ability of the solvent to dissolve reactants and stabilize transition states.

-

Work-up and Extraction: Partitioning the product and impurities between immiscible solvents is a cornerstone of purification.

-

Crystallization: Selecting an appropriate solvent/anti-solvent system is crucial for obtaining a high-purity, crystalline solid product.

-

Safety and Handling: The sulfonyl chloride functional group is reactive, particularly towards protic solvents, making solvent choice a key safety parameter.[3][4]

This guide moves beyond a simple data table, explaining the physicochemical rationale for the observed solubility and empowering the scientist to make informed decisions for their specific application.

Physicochemical Properties & Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure.

-

Molecular Formula: C₇H₆BrClO₂S[2]

-

Molecular Weight: 269.55 g/mol [2]

-

Structure: An aromatic ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride (-SO₂Cl) group.[1]

The solubility of a compound is governed by the principle of "like dissolves like."[5] The molecule possesses both nonpolar and highly polar characteristics:

-

Nonpolar Regions: The benzene ring, methyl group, and bromine atom contribute to its lipophilicity, suggesting solubility in nonpolar solvents.

-

Polar Region: The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing and highly polar, suggesting affinity for polar solvents.

Based on this duality, we can predict that this compound will exhibit good solubility in a range of aprotic solvents, from nonpolar to polar. However, a critical caveat exists for protic solvents.

A Note on Reactivity: The sulfonyl chloride moiety is a potent electrophile. It will readily react with nucleophilic protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines.[6][7] This is not a dissolution process but a chemical reaction (solvolysis) that consumes the starting material to form the corresponding sulfonic acid or ester/amide. Therefore, protic solvents are generally unsuitable for dissolving sulfonyl chlorides unless the intention is to perform a solvolysis reaction.

Qualitative Solubility Assessment

A preliminary qualitative assessment is an efficient first step in solvent screening. The following table summarizes the observed solubility of this compound at ambient temperature (approx. 20-25°C), based on typical observations and supplier data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Field Notes |

| Nonpolar Aprotic | Hexanes, Toluene | Soluble | The aromatic and alkyl portions of the solute interact favorably with these nonpolar solvents via van der Waals forces. Toluene is often an excellent choice. |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM effectively solvates both the nonpolar aromatic ring and the polar sulfonyl chloride group, making it a versatile solvent for reactions. |

| Tetrahydrofuran (THF) | Very Soluble | As a polar ether, THF is an excellent solvent. Caution: Peroxide formation in aged THF can be a safety hazard. | |

| Acetonitrile (MeCN) | Soluble | A highly polar solvent capable of dissolving the compound. Often used in chromatography. | |

| Acetone | Soluble | A polar ketone that readily dissolves the compound. | |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar, high-boiling solvent. Use with caution as it can be difficult to remove. | |

| Protic | Water | Reactive / Insoluble | Hydrolyzes to form 3-Bromo-2-methylbenzenesulfonic acid.[1][8] Contact with moisture should be avoided.[9] |

| Methanol / Ethanol | Reactive | Reacts to form the corresponding methyl/ethyl sulfonate esters. Not suitable as an inert solvent. |

Quantitative Solubility Determination: A Self-Validating Protocol

For process optimization, purification development, and formulation, a precise quantitative measure of solubility is required. The Isothermal Equilibrium Method is a robust and widely accepted technique.[10][11][12] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Experimental Logic & Causality

The goal is to create a saturated solution at a specific temperature, allow undissolved solids to settle, and then accurately measure the concentration of the dissolved solute in the supernatant. Stirring time and settling are critical parameters; insufficient time leads to an underestimation of solubility, while inadequate separation of solid from the liquid phase leads to an overestimation.

Workflow for Quantitative Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for quantitative solubility measurement.

Step-by-Step Methodology

Materials:

-

This compound (solute)

-

Chosen organic solvent (HPLC grade)

-

Scintillation vials with PTFE-lined caps

-

Temperature-controlled orbital shaker or stir plate

-

Syringes and 0.2 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of the Slurry:

-

To a 20 mL glass vial, add a precisely weighed amount of the solvent (e.g., 10.0 g).

-

Add an excess of this compound (e.g., 1-2 g). The key is to ensure a significant amount of undissolved solid remains at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry vigorously for a minimum of 24 hours. Rationale: This extended time ensures the system reaches thermodynamic equilibrium, a cornerstone of the OECD guidelines for solubility testing.[10][13] For crystalline compounds, 48 hours is recommended to account for slower dissolution kinetics.

-

-

Phase Separation:

-

Turn off the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours. Rationale: This step is critical to allow fine solid particles to settle, preventing them from being sampled and artificially inflating the solubility measurement.

-

-

Sampling and Filtration:

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a 0.2 µm PTFE syringe filter and dispense the clear, particle-free filtrate into a clean, tared vial. Rationale: PTFE is chosen for its broad chemical compatibility with organic solvents. The 0.2 µm pore size ensures removal of all undissolved particulates.

-

-

Gravimetric Dilution:

-

Weigh the collected filtrate precisely.

-

Perform a known, large dilution by weight with fresh solvent into a volumetric flask (e.g., dilute ~100 mg of filtrate to 10.0 mL). Rationale: Dilution is necessary to bring the concentration into the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Analyze the diluted sample by HPLC. A reverse-phase C18 column with a water/acetonitrile mobile phase and UV detection (e.g., at 220 nm) is a typical starting point.

-

Calculate the concentration of the diluted sample against the calibration curve.

-

-

Calculation:

-

Back-calculate the original concentration in the saturated filtrate, accounting for all dilution factors.

-

Express the final solubility in desired units (e.g., mg/mL, g/100 g solvent).

-

Practical Applications: A Decision-Making Framework

The choice of solvent is dictated by the intended application. The following flowchart provides a logical framework for solvent selection based on solubility data.

Caption: Decision framework for solvent selection.

Conclusion

This compound is a versatile synthetic intermediate whose practical utility is unlocked by a clear understanding of its solubility. It is readily soluble in a wide range of common polar aprotic and nonpolar organic solvents, with dichloromethane and tetrahydrofuran often providing the highest solubility. A critical takeaway is the compound's reactivity with protic solvents like water and alcohols, which precludes their use as inert media. For applications requiring precise control, the quantitative isothermal equilibrium method detailed herein provides a robust and reliable pathway to generating high-quality solubility data, enabling rational process design and optimization.

References

- 1. Buy this compound | 886501-61-7 [smolecule.com]

- 2. 3-BROMO-2-METHYL-BENZENESULFONYL CHLORIDE | 886501-61-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromo-2-methylbenzenesulfonic acid | C7H7BrO3S | CID 87964351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE | 139937-37-4 [amp.chemicalbook.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

Methodological & Application

Harnessing 3-Bromo-2-methylbenzene-1-sulfonyl Chloride for the Strategic Synthesis of Novel Sulfonamides

An Application Note and Protocol for Researchers

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties and ability to act as a bioisostere for amides and carboxylic acids.[1][2] This application note provides a comprehensive technical guide for the effective use of 3-Bromo-2-methylbenzene-1-sulfonyl chloride, a versatile reagent for synthesizing structurally diverse sulfonamides. We delve into the underlying chemical principles, provide validated, step-by-step protocols for synthesis and purification, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this key building block for the creation of novel chemical entities.

Introduction: The Strategic Value of the Sulfonamide Moiety

Sulfonamides (R-SO₂NR'R'') are a critical class of compounds with a rich history and a vibrant future in drug discovery.[2][3] Their utility spans from antibacterial agents to diuretics, anticonvulsants, and anti-cancer therapies.[1] The tetrahedral geometry of the sulfur center, combined with the hydrogen bond accepting capabilities of the sulfonyl oxygens, allows sulfonamides to engage with biological targets in ways that are distinct from their amide counterparts, often conferring improved metabolic stability and pharmacokinetic profiles.[1][4]

This compound is a particularly valuable reagent. The presence of the bromine atom on the aromatic ring provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the molecular scaffold. The ortho-methyl group provides steric influence that can be exploited to control conformation and modulate binding interactions with a target protein. This guide provides the necessary framework for successfully incorporating this reagent into synthetic campaigns.

Core Principles: The Chemistry of Sulfonamide Formation

The synthesis of a sulfonamide from a sulfonyl chloride is a classic and highly efficient nucleophilic acyl substitution-type reaction. The process is robust and generally high-yielding.[5]

Mechanism of Action: The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[6] The sulfonyl group's electron-withdrawing nature makes the sulfur atom susceptible to this attack. This initial addition forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable sulfonamide S-N bond.

A crucial aspect of this reaction is the concurrent production of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the HCl as it is formed, driving the reaction to completion.[3] Common choices include a tertiary amine like triethylamine (Et₃N) or pyridine, or using an excess of the reactant amine itself to act as both nucleophile and acid scavenger.

Safety and Reagent Handling

CAUTION: Sulfonyl chlorides, including this compound, are corrosive and moisture-sensitive materials. They can cause severe skin burns and eye damage.[7][8] Contact with water results in hydrolysis to the corresponding sulfonic acid and the liberation of corrosive hydrogen chloride gas.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent reagent hydrolysis, which is a primary cause of reduced yield.[9] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Application: Synthesis Protocol

This section details a reliable, general protocol for the synthesis of a secondary sulfonamide using this compound and a primary amine.

Protocol 1: Synthesis of N-Benzyl-3-bromo-2-methylbenzenesulfonamide

This protocol describes the reaction between this compound and benzylamine.

| Reagents & Materials | Supplier | Quantity | Molar Eq. |

| This compound | Commercial | 1.00 g | 1.0 |

| Benzylamine | Commercial | 0.42 mL | 1.1 |

| Triethylamine (Et₃N) | Commercial | 0.58 mL | 1.2 |

| Dichloromethane (DCM), Anhydrous | Commercial | 20 mL | - |

| 1 M Hydrochloric Acid (HCl) | Lab Prepared | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | As needed | - |

| Saturated Sodium Chloride (Brine) | Lab Prepared | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | As needed | - |

| Silica Gel for Chromatography | Commercial | As needed | - |

| Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator. |

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL). Add benzylamine (0.42 mL, 1.1 eq) and triethylamine (0.58 mL, 1.2 eq). Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve this compound (1.00 g, 1.0 eq) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-20 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 4:1 Hexanes:Ethyl Acetate.[10] The reaction is complete when the starting amine spot is no longer visible by UV light or staining.

-

Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 20 mL of water to quench the reaction.

-

Workup - Extraction & Washes:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amine and triethylamine hydrochloride.

-

Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any sulfonic acid byproduct from hydrolysis.

-

Wash with brine (1 x 20 mL) to remove residual water.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure sulfonamide.[9][11]

Troubleshooting Common Issues

| Problem Observed | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Presence of moisture leading to hydrolysis of the sulfonyl chloride.[9] 2. Impure or degraded starting materials. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 2. Use fresh, high-purity reagents. 3. Monitor the reaction by TLC to ensure completion; gentle heating may be required for less reactive amines. |

| Di-sulfonylation Product | Using an excess of sulfonyl chloride with a primary amine, causing reaction with the N-H of the newly formed sulfonamide.[9] | Use a 1:1 ratio or a slight excess (1.05-1.1 eq) of the amine relative to the sulfonyl chloride. |

| Significant Sulfonic Acid Impurity | Hydrolysis of the sulfonyl chloride due to wet conditions or during aqueous workup.[9] | Perform the reaction under strictly anhydrous conditions. During workup, include a wash with a mild base (e.g., saturated NaHCO₃) to remove the acidic impurity. |

| Reaction Stalls | The amine starting material is poorly nucleophilic (e.g., an electron-deficient aniline). | Consider using a stronger, non-nucleophilic base like DBU, or switching to a higher-boiling point solvent (e.g., THF, Dioxane) to allow for heating. |

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel sulfonamides. Its successful application hinges on a solid understanding of the underlying reaction mechanism and careful attention to experimental detail, particularly the exclusion of moisture. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently employ this building block in their synthetic endeavors, accelerating the discovery of new chemical entities with potential therapeutic value.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. cbijournal.com [cbijournal.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

The Strategic Application of 3-Bromo-2-methylbenzene-1-sulfonyl Chloride in the Synthesis of Biologically Active Compounds: A Guide for Medicinal Chemists

Introduction: The Architectural Significance of the Sulfonamide Moiety in Drug Design

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic agent design. Its prevalence in a wide array of approved drugs is a testament to its versatile roles in molecular recognition and physicochemical modulation. The sulfonamide moiety, characterized by a direct bond between a sulfonyl group (–SO₂–) and a nitrogen atom, is a key pharmacophore in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique stereoelectronic properties of the sulfonamide linkage allow it to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with biological targets.

3-Bromo-2-methylbenzene-1-sulfonyl chloride emerges as a particularly valuable building block in this context. The strategic placement of the bromo and methyl substituents on the phenyl ring offers medicinal chemists a nuanced tool for sculpting the structure-activity relationship (SAR) of lead compounds. The ortho-methyl group can induce specific conformational preferences, while the meta-bromo substituent provides a handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of novel chemical space. This guide provides a detailed exploration of the application of this compound in the synthesis of biologically active sulfonamides, complete with a representative protocol and insights into the underlying chemical principles.

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of this compound lies in its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a robust and high-yielding transformation that forms the basis for the synthesis of a diverse library of potential therapeutic agents.

General Reaction Scheme

Caption: General reaction for the synthesis of N-substituted sulfonamides.

Representative Protocol: Synthesis of N-Aryl-(3-bromo-2-methylphenyl)sulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of an N-aryl sulfonamide, a common scaffold in biologically active molecules. This procedure is a composite of best practices observed in the synthesis of related sulfonamide derivatives and should be adapted based on the specific properties of the starting amine.[4][5]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 886501-61-7 | 269.54 |

| Substituted Aniline | Varies | Varies |

| Pyridine (anhydrous) | 110-86-1 | 79.10 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Hexanes | 110-54-3 | 86.18 |

Experimental Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted aniline (1.0 eq.).

-

Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. The pyridine acts as a base to quench the HCl byproduct generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Quench the reaction by the slow addition of 1 M aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-(3-bromo-2-methylphenyl)sulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: A typical workflow for the synthesis and purification of N-aryl sulfonamides.